A Technical Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Core Moiety in Advanced Chemical Synthesis
A Technical Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Core Moiety in Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)-4-chloroaniline, identified by CAS Number 948014-37-7 .[1][2] This halogenated and poly-fluorinated aniline derivative is a sophisticated building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups and a chlorine atom on the aniline scaffold imparts unique electronic and lipophilic properties. These characteristics are instrumental in modulating the metabolic stability, bioavailability, and binding affinity of target molecules.[3] This document will explore the compound's physicochemical properties, propose a logical synthetic pathway with mechanistic considerations, detail its applications in modern research and development, and provide comprehensive safety and handling protocols.
Chemical Identity and Physicochemical Properties
3,5-Bis(trifluoromethyl)-4-chloroaniline is a substituted aromatic amine. The presence of two trifluoromethyl (-CF3) groups at the meta positions relative to the amino group, and a chlorine atom at the para position, creates a unique electronic and steric environment. This substitution pattern is critical for its utility as a synthetic intermediate.
Core Identifiers
| Property | Value | Source(s) |
| CAS Number | 948014-37-7 | [1][2] |
| Molecular Formula | C₈H₄ClF₆N | [1][2] |
| Molecular Weight | 263.57 g/mol | [1][2] |
| Synonyms | 4-Chloro-3,5-bis(trifluoromethyl)benzenamine | [2] |
Physicochemical Characteristics
While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from structurally similar compounds and general chemical principles.
| Property | Description | Source(s) |
| Appearance | Expected to be a colorless to pale yellow crystalline solid. | [4] |
| Melting Point | Approximately 61-65 °C. | [4] |
| Boiling Point | Approximately 220-223 °C. | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. | [4] |
The high degree of fluorination significantly increases the compound's lipophilicity, a key parameter in drug design for enhancing membrane permeability.[3]
Chemical Structure
Caption: Chemical structure of 3,5-Bis(trifluoromethyl)-4-chloroaniline.
Synthesis and Mechanistic Considerations
The synthesis of highly substituted anilines like 3,5-Bis(trifluoromethyl)-4-chloroaniline requires a multi-step approach that carefully controls regioselectivity. A plausible and efficient synthetic route involves the nitration of a commercially available precursor followed by the reduction of the nitro group.
Proposed Synthetic Pathway
A logical retrosynthetic analysis points to 1-chloro-2,4-bis(trifluoromethyl)benzene as a suitable starting material. The synthetic strategy hinges on electrophilic aromatic substitution (nitration), where the existing substituents direct the incoming nitro group, followed by a standard reduction.
Caption: Proposed two-step synthesis of 3,5-Bis(trifluoromethyl)-4-chloroaniline.
Experimental Protocol (Illustrative)
This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.
Step 1: Nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a thermometer. Cool the flask in an ice-salt bath.
-
Reagent Preparation: Slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid in the dropping funnel, maintaining a low temperature.
-
Reaction: Charge the flask with 1-chloro-2,4-bis(trifluoromethyl)benzene. Begin stirring and slowly add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 10-15 °C. The strong deactivating effect of the -CF₃ groups requires forcing conditions, but temperature control is critical to prevent side reactions.[5]
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-chloro-5-nitro-2,4-bis(trifluoromethyl)benzene, is collected by vacuum filtration, washed with cold water until neutral, and dried.
Step 2: Reduction of the Nitro Intermediate
-
Reactor Setup: Equip a flask with a reflux condenser and a magnetic stirrer.
-
Reaction: Suspend the dried nitro intermediate in ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reaction.[6]
-
Heating: Gently heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst or iron salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure 3,5-Bis(trifluoromethyl)-4-chloroaniline.[7]
Applications in Research and Development
The trifluoromethyl group is a privileged moiety in modern drug design. Its incorporation into molecular scaffolds can dramatically improve a compound's pharmacological profile by enhancing lipophilicity, blocking metabolic oxidation sites, and increasing binding affinity through favorable electrostatic interactions.
Pharmaceutical Scaffolding
3,5-Bis(trifluoromethyl)-4-chloroaniline is an ideal starting point for creating libraries of novel compounds. The primary amine group serves as a versatile chemical handle for a wide range of transformations, including amidation, sulfonylation, and reductive amination, to build more complex molecules.[6][8]
Caption: Role as a versatile scaffold in synthetic chemistry programs.
Target Therapeutic Areas
-
Oncology: The bis(trifluoromethyl)phenyl moiety is found in several kinase inhibitors and other anticancer agents.[9] This aniline can be used to synthesize compounds targeting signaling pathways implicated in cellular proliferation.
-
Infectious Diseases: The lipophilic and electron-poor nature of the core structure can be leveraged to design novel antibacterial or antifungal agents. Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent activity against drug-resistant bacteria.[8]
-
Agrochemicals: The structural features of this compound are common in modern pesticides and herbicides, where metabolic stability and target potency are paramount.[10]
Safety, Handling, and Storage
As a halogenated aromatic amine, 3,5-Bis(trifluoromethyl)-4-chloroaniline must be handled with appropriate caution. The following information is synthesized from safety data for structurally related compounds.[11][12][13]
Hazard Identification
| GHS Classification | Hazard Statement | Precautionary Codes | Source(s) |
| Skin Irritation, Cat. 2 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | [13][14] |
| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [13][14] |
| STOT SE, Cat. 3 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [13] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled. | P270, P261, P280 | [11][12] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure safety showers and eye wash stations are readily accessible.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11] Change gloves immediately if contaminated.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[12]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[11] Store locked up.
Conclusion
3,5-Bis(trifluoromethyl)-4-chloroaniline is a high-value, specialized chemical intermediate. Its unique substitution pattern provides chemists with a powerful tool to introduce desirable physicochemical properties into target molecules. While its synthesis is non-trivial, its utility as a scaffold in the rational design of pharmaceuticals, agrochemicals, and advanced materials is significant. Adherence to strict safety protocols is mandatory when handling this potent compound to ensure the well-being of laboratory personnel.
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